5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
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Description
“5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine” is a derivative of thiadiazole, which is a class of heterocyclic compounds . Thiadiazoles are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In some cases, the reaction involves the use of catalysts such as vanadium oxide loaded on fluorapatite . The reaction conditions are typically mild, and the process is considered eco-friendly due to the use of green solvents and the reusability of the catalyst .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives can be established based on spectral data, elemental analyses, and alternative synthetic routes . The structure has also been studied using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX .Chemical Reactions Analysis
Thiadiazole derivatives can form charge transfer complexes with various acceptors . They can also undergo condensation with benzaldehyde to afford Schiff’s bases . The reaction of 2-amino-1,3,4-thiadiazoles to ethyl cyanoacetate and tandem reduction has also been reported .Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit antibacterial activity against various bacteria strains . The experimental results were supported by a docking study using the Kinase ThiM from Klebsiella pneumoniae .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives exhibit various biological activities due to the presence of an n–c–s– moiety . The strong aromaticity of the ring also provides great in vivo stability to this five-membered ring system .
Biochemical Pathways
It’s known that the biological activities of 1,3,4-thiadiazole derivatives are due to the strong aromaticity of the ring, which also provides great in vivo stability to this five-membered ring system .
Pharmacokinetics
The strong aromaticity of the ring, which provides great in vivo stability to this five-membered ring system, suggests that it may have good bioavailability .
Result of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit antibacterial activity against various bacteria strains .
Action Environment
It’s known that the strong aromaticity of the ring provides great in vivo stability to this five-membered ring system .
Future Directions
Thiadiazole derivatives, including “5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring their potential in various therapeutic applications, improving their synthesis methods, and further investigating their mechanisms of action .
Properties
IUPAC Name |
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c11-10-12-13-8(15-10)6-14-9(13)7-4-2-1-3-5-7/h1-6,9H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFIBTJJVASSRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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